molecular formula C16H21N3O3S B2885164 4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine CAS No. 1396887-07-2

4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine

Cat. No. B2885164
CAS RN: 1396887-07-2
M. Wt: 335.42
InChI Key: FZSNBPYSEUMXID-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine, also known as PMSF, is a commonly used serine protease inhibitor. It is widely used in biochemical research for its ability to inhibit various proteases, including trypsin, chymotrypsin, and thrombin.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by El‐Emary et al. (2002) explores the synthesis of new heterocycles based on pyrazole derivatives, which includes compounds structurally related to "4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine". These compounds have shown potential antimicrobial activities, indicating their relevance in the development of new antimicrobial agents. The research involves the treatment of amino pyrazole with different sulfonyl chlorides, leading to a variety of compounds with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Radioligand Development for PET Imaging

Kumar et al. (2004) synthesized a compound structurally similar to "4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine" as a potential imaging agent for CB1 receptors using PET. This study highlights the compound's ability to selectively label CB1 receptors in the brain, demonstrating its utility in neuroscience research, particularly in studying neuroreceptors and brain function (Kumar et al., 2004).

Neuropharmacological Applications

Canale et al. (2016) investigated the N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines, revealing compounds with selective 5-HT7 receptor antagonist properties and multimodal 5-HT/dopamine receptor ligand characteristics. These findings suggest potential applications in treating central nervous system (CNS) disorders, indicating the chemical structure's relevance in designing drugs with antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Anticancer Evaluation

Turov (2020) conducted anticancer activity studies on a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, demonstrating significant efficacy against various cancer cell lines. This research underscores the compound's potential as a scaffold for developing anticancer drugs (Turov, 2020).

Pharmacokinetic Modeling

Watson et al. (2011) applied physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of a phosphodiesterase-5 inhibitor, illustrating the utility of such chemical structures in developing drugs with desirable pharmacokinetic profiles. This research indicates the importance of the compound's core structure in drug design and development (Watson, Davis, & Jones, 2011).

properties

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-22-15-4-2-5-16(12-15)23(20,21)19-10-6-14(7-11-19)13-18-9-3-8-17-18/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSNBPYSEUMXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine

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